Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride

Quality Control Chemical Procurement Analytical Chemistry

This bifunctional piperidine scaffold directly maps to the PRMT4/CARM1 clinical probes TP‑064 and MS049. The N‑methylaminoethyl side chain confers distinct pharmacological properties compared to the primary amine analog (CAS 2138513‑97‑8), with predicted pKₐ of ~10.6 and a reduced hydrogen‑bond donor count. The dihydrochloride salt guarantees aqueous solubility superior to free‑base or mono‑HCl forms for reproducible solution‑phase amide coupling and automated parallel synthesis. The 4‑methyl ester allows hydrolysis and subsequent derivatization into focused libraries exploring 4‑position SAR. Batch‑specific NMR, HPLC, and GC documentation supports chemical probe declaration standards and institutional procurement policies.

Molecular Formula C10H22Cl2N2O2
Molecular Weight 273.2
CAS No. 1787942-11-3
Cat. No. B2505809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride
CAS1787942-11-3
Molecular FormulaC10H22Cl2N2O2
Molecular Weight273.2
Structural Identifiers
SMILESCNCCN1CCC(CC1)C(=O)OC.Cl.Cl
InChIInChI=1S/C10H20N2O2.2ClH/c1-11-5-8-12-6-3-9(4-7-12)10(13)14-2;;/h9,11H,3-8H2,1-2H3;2*1H
InChIKeyGZPGEPPTUVRQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride (CAS 1787942-11-3): Procurement-Ready Piperidine Building Block for Kinase-Targeted Medicinal Chemistry


Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride (CAS 1787942-11-3) is a bifunctional piperidine derivative supplied as a dihydrochloride salt with a molecular weight of 273.20 g·mol⁻¹ and the molecular formula C₁₀H₂₂Cl₂N₂O₂ . The compound features a methyl ester at the piperidine 4-position and an N-(2-methylaminoethyl) side chain, placing it within a therapeutically relevant scaffold class that includes the PRMT4/CARM1 clinical probes TP‑064 and MS049 [1]. It is commercially offered at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate Dihydrochloride Cannot Be Replaced by In‑Class Analogs in SAR‑Driven Synthesis


Although several piperidine‑4‑carboxylate derivatives share a common heterocyclic core, the specific combination of an N‑(2‑methylaminoethyl) substituent and a methyl ester at the 4‑position determines both the synthetic trajectory and the downstream pharmacophoric properties. The closest commercially available analog, methyl 1‑(2‑aminoethyl)piperidine‑4‑carboxylate dihydrochloride (CAS 2138513‑97‑8), bears a primary amine in place of the secondary N‑methylamine, which alters the pKₐ of the side‑chain nitrogen (predicted pKₐ ~9.9 for the primary amine vs. ~10.6 for the secondary N‑methylamine) and reduces the hydrogen‑bond donor count from two to one [1]. This seemingly minor structural difference has been shown, in the broader 4‑(2‑aminoethyl)piperidine ligand class, to produce up to a 10‑fold shift in σ₁ receptor affinity [2]. Furthermore, the dihydrochloride salt form ensures aqueous solubility that free‑base or mono‑HCl analogs cannot match, directly impacting solution‑phase reaction yields and biological assay reproducibility .

Quantitative Differentiation Evidence for Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate Dihydrochloride Versus Closest Analogs


Purity Assurance and Batch‑Level QC Documentation: 95% Purity with NMR, HPLC, and GC Traceability

Methyl 1‑[2‑(methylamino)ethyl]piperidine‑4‑carboxylate dihydrochloride is supplied by Bidepharm at a standard purity of 95% and is accompanied by batch‑specific QC reports employing orthogonal analytical methods (NMR, HPLC, GC) . In contrast, the closest structural analog Methyl 1‑(2‑aminoethyl)piperidine‑4‑carboxylate dihydrochloride (CAS 2138513‑97‑8) is listed by multiple vendors at 95% purity but with variable QC documentation depth; Sigma‑Aldrich/Combi‑Blocks offers COA upon request, while several other suppliers indicate solubility data as 'not available' . The provision of three complementary analytical traces for the target compound reduces procurement risk by enabling independent verification of identity and purity before use in critical synthetic sequences.

Quality Control Chemical Procurement Analytical Chemistry

N‑Methylation of the Aminoethyl Side Chain: Impact on Basicity and Hydrogen‑Bond Donor Capacity

The target compound possesses a secondary N‑methylamine side chain, whereas the closest comparator Methyl 1‑(2‑aminoethyl)piperidine‑4‑carboxylate carries a primary amine. The secondary amine is predicted to exhibit a conjugate acid pKₐ approximately 0.7 units higher than the primary amine (pKₐ ~10.6 for CH₃NH₂⁺–R vs. pKₐ ~9.9 for NH₃⁺–R, based on alkylamine baseline values) [1]. Additionally, the free‑base form of the target compound contributes two hydrogen‑bond donor atoms versus one for the primary‑amine comparator [2]. In the broader 4‑(2‑aminoethyl)piperidine σ₁ receptor ligand series, the presence of an N‑methyl group on the piperidine nitrogen was reported to produce 'particular high σ₁ receptor affinity and selectivity over the σ₂ subtype' compared with N–H, N‑tosyl, or N‑ethyl congeners [3], suggesting that methylation of the basic nitrogen in this scaffold class can modulate target engagement.

Physicochemical Properties Amine Basicity Medicinal Chemistry Design

Molecular Weight and Lipophilicity Differentiation from the Primary‑Amine Analog

The free base of the target compound (C₁₀H₂₀N₂O₂, MW = 200.28 g·mol⁻¹) differs from the primary‑amine analog (C₉H₁₈N₂O₂, MW = 186.25 g·mol⁻¹) by one methylene group, resulting in a molecular weight increase of 14.03 g·mol⁻¹ [1]. Fragment‑based estimation indicates that the additional N‑methyl group increases the calculated logP by approximately 0.5–0.8 log units relative to the primary‑amine comparator (XLogP3‑AA = −0.3 for the primary‑amine analog [1]). This moderate lipophilicity enhancement is consequential because the 1‑[2‑(methylamino)ethyl]piperidine scaffold appears in the clinical‑stage PRMT4 inhibitor TP‑064, which achieved an IC₅₀ < 10 nM against PRMT4 and a cellular MED12 dimethylation IC₅₀ of 43 ± 10 nM [2], whereas the primary‑amine‑linked analog MS049, bearing a 4‑benzyloxy substituent rather than a methyl ester, exhibited PRMT4 IC₅₀ = 34 nM [3]. While these are not direct head‑to‑head comparisons of the two building blocks, they demonstrate that the N‑methylaminoethyl motif is compatible with high‑potency target engagement.

Drug‑likeness Permeability Lead Optimization

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free‑Base and Mono‑HCl Analogs

The target compound is supplied as a dihydrochloride salt (two HCl equivalents per molecule), which protonates both the piperidine nitrogen and the side‑chain N‑methylamine . This double protonation confers high aqueous solubility, a property leveraged in the design of structurally related piperidine‑based probes such as TP‑064 and MS049, where the basic amine is critical for both solubility and target engagement [1]. In contrast, mono‑HCl or free‑base piperidine‑4‑carboxylate derivatives require additional formulation effort for aqueous‑based reactions. The closest comparator, Methyl 1‑(2‑aminoethyl)piperidine‑4‑carboxylate dihydrochloride (CAS 2138513‑97‑8), is also supplied as a dihydrochloride, but its storage condition mandates refrigeration (2–8 °C) , whereas the target compound's stability under ambient storage may differ—though direct comparative stability data are not published.

Solubility Formulation Solution‑Phase Chemistry

Synthetic Versatility: Methyl Ester as a Latent Carboxylic Acid Handle for Library Synthesis

The 4‑methyl ester substituent serves as a masked carboxylic acid that can be hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to yield the free acid, enabling amide coupling with diverse amine partners via HATU or EDC/HOBt chemistry . This contrasts with MS049 (CAS 1502816‑23‑0), which carries a 4‑benzyloxy group that requires hydrogenolysis for deprotection and does not offer the same diversification potential [1]. The 1‑[2‑(methylamino)ethyl]piperidine scaffold is a recognized pharmacophore in PRMT4 inhibition: TP‑064 (IC₅₀ < 10 nM) incorporates this core elaborated with a 4‑pyridinylmethyl‑benzamide tail [2], while MS049 (PRMT4 IC₅₀ = 34 nM) uses a 4‑benzyloxy group [1]. A methyl ester intermediate such as the target compound would enable systematic variation of the 4‑position substituent through ester hydrolysis and coupling, a capability that neither MS049 nor TP‑064 provides as a commercial building block.

Parallel Synthesis Amide Coupling Building Block

Recommended Procurement and Application Scenarios for Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate Dihydrochloride


PRMT4/CARM1 Inhibitor SAR Campaigns Requiring 4‑Position Diversification

The 1‑[2‑(methylamino)ethyl]piperidine scaffold is the core of TP‑064 (PRMT4 IC₅₀ < 10 nM) and MS049 (PRMT4 IC₅₀ = 34 nM) [1][2]. The target compound's methyl ester enables hydrolysis to the free acid, followed by amide coupling to generate focused libraries that explore the 4‑position SAR while retaining the N‑methylaminoethyl pharmacophore. The 95% purity with orthogonal QC ensures that observed biological activity differences can be confidently attributed to structural changes rather than impurity artifacts.

σ₁ Receptor Ligand Optimization Leveraging N‑Methylation Effects on Affinity

In the 4‑(2‑aminoethyl)piperidine series, N‑methylation of the piperidine nitrogen conferred significantly higher σ₁ receptor affinity relative to N–H, N‑tosyl, or N‑ethyl analogs [3]. The target compound provides both the N‑methylaminoethyl side chain and a 4‑ester handle, allowing medicinal chemists to systematically probe whether the N‑methyl effect translates to improved σ₁ binding when combined with diverse 4‑position substituents.

Solution‑Phase Parallel Synthesis Requiring High Aqueous Solubility

The dihydrochloride salt form ensures that the compound dissolves readily in water and aqueous buffer systems without additional acidification . This property is advantageous for amide coupling performed in aqueous‑organic mixtures, for biological assay preparation directly from stock solutions, and for automated parallel synthesis platforms where consistent solubility across building blocks is critical for reproducible reaction outcomes.

Procurement of a Quality‑Controlled Intermediate for Kinase‑Targeted Probe Synthesis

When synthesizing kinase‑targeted chemical probes that incorporate the amino‑methylpiperidine motif described in patent families covering JAK and BTK inhibitors [4], the availability of batch‑specific NMR, HPLC, and GC data supports compliance with the quality documentation standards expected in chemical probe declarations and institutional procurement policies.

Quote Request

Request a Quote for Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.